(2S)-2-aminonon-8-enoic acid;hydrochloride
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Overview
Description
(2S)-2-aminonon-8-enoic acid;hydrochloride is a compound with a unique structure that includes an amino group and a non-8-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of (2S)-2-aminonon-8-enoic acid;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminonon-8-enoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions, such as the Williamson Ether Synthesis, can be used to form ethers from the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles such as alkoxides. Reaction conditions often involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates and selectivity.
Major Products
Major products formed from these reactions include quaternary ammonium cations, various amine derivatives, and ethers, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
(2S)-2-aminonon-8-enoic acid;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-aminonon-8-enoic acid;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its ability to form specific interactions with proteins and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-aminonon-8-enoic acid;hydrochloride include other amino acids and their derivatives, such as:
- (S)-2-aminononanoic acid
- (S)-2-aminodecanoic acid
- (S)-2-aminoundecanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique non-8-enoic acid structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other amino acid derivatives.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-aminonon-8-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H |
InChI Key |
OMKXKHQRAFCRGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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